![molecular formula C8H7FN2O B1471809 {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol CAS No. 1520373-01-6](/img/structure/B1471809.png)
{6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol
Overview
Description
“{6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol” is a chemical compound with the molecular formula C8H7FN2O . It has a molecular weight of 166.15 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “{6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol” is 1S/C8H7FN2O/c9-6-1-2-8-10-3-7(5-12)11(8)4-6/h1-4,12H,5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“{6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol” is a powder that is stored at room temperature . It has a molecular weight of 166.15 .Scientific Research Applications
Cancer Research
The compound {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol may be involved in cancer research due to its potential role in the synthesis of phosphatidylinositol 3-kinase (PI3K) inhibitors. Aberrant expression of the PI3K signaling pathway is often associated with tumorigenesis and poor prognosis, making PI3K inhibitors a significant interest for cancer treatment .
Bioimaging
Fluorescent bioimaging is another field where related compounds, such as 6-chloroimidazo[1,2-a]pyridine derivatives, are used for pH sensing and imaging in biological systems. The fluorescent properties of these compounds can be utilized for designing probes that help in visualizing cellular processes .
Synthetic Chemistry
The compound could be used in synthetic chemistry for the transformation into various derivatives with potential biological activities. For instance, converting 6-Fluoroimidazo[1,2-a]pyridine derivatives into oxazole derivatives has been studied for in vitro urease inhibition and in silico analysis .
Green Chemistry
Imidazo[1,2-a]pyridine derivatives have been synthesized using solvent- and catalyst-free methods under microwave irradiation, representing a move towards more environmentally friendly and sustainable chemistry practices .
properties
IUPAC Name |
(6-fluoroimidazo[1,2-a]pyridin-3-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O/c9-6-1-2-8-10-3-7(5-12)11(8)4-6/h1-4,12H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGZRBNCNYSCEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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